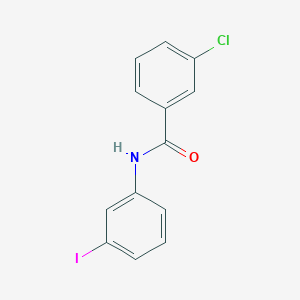

3-chloro-N-(3-iodophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(3-iodophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClINO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDRLEVCBOQYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 3 Chloro N 3 Iodophenyl Benzamide

The fundamental identity of 3-chloro-N-(3-iodophenyl)benzamide is defined by its specific chemical structure and properties.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H9ClINO |

| Molecular Weight | 357.58 g/mol |

| CAS Number | 266631-0-2 |

This data is compiled from publicly available chemical databases.

Synthesis and Manufacturing

The primary method for synthesizing 3-chloro-N-(3-iodophenyl)benzamide involves the acylation of 3-iodoaniline (B1194756) with 3-chlorobenzoyl chloride. This reaction, a classic example of amide bond formation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature can influence the reaction rate and yield. While this method is well-established on a laboratory scale, considerations for industrial-scale manufacturing would involve process optimization to ensure efficiency, safety, and cost-effectiveness.

Spectroscopic Analysis

The structural elucidation of 3-chloro-N-(3-iodophenyl)benzamide relies on various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would exhibit a complex pattern of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The chemical shifts and coupling constants of these signals would provide detailed information about the substitution pattern. A broad singlet corresponding to the N-H proton would also be expected.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon and the carbons bearing the chloro and iodo substituents.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibration and the C=O (amide I) stretching vibration.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can further aid in structural confirmation.

Reactivity and Chemical Behavior

The chemical reactivity of 3-chloro-N-(3-iodophenyl)benzamide is influenced by the presence of the amide linkage and the two halogen substituents. The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions. The carbon-chlorine and carbon-iodine bonds offer sites for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the 3-position of the N-phenyl ring.

Mechanistic Pathways of Amide Formation and Halogenation

Detailed Reaction Mechanisms of Amide Bond Formation

The central amide linkage in 3-chloro-N-(3-iodophenyl)benzamide is forged through the reaction of a carboxylic acid derivative with an amine. This transformation can be achieved through several mechanistic routes.

The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and 3-iodoaniline (B1194756). This reaction proceeds through a well-established two-step mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the highly nucleophilic 3-iodoaniline attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This leads to the formation of a transient tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.

Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. A final deprotonation step, often facilitated by a mild base or another molecule of the amine, yields the stable amide product, this compound, and hydrochloric acid as a byproduct.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed and drive the reaction to completion.

In contemporary organic synthesis, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an alternative pathway for the synthesis of aryl amides. While typically employed for the coupling of aryl halides with amines, a variation known as transamidation can also be utilized.

A generalized catalytic cycle for a palladium-catalyzed amination would involve the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 3-chlorobenzoyl chloride) in an oxidative addition step to form a palladium(II) intermediate.

Ligand Exchange: The amine (3-iodoaniline) coordinates to the palladium center, displacing a ligand.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the desired amide product and regenerating the active palladium(0) catalyst.

Nickel-catalyzed amination reactions have also been developed as a more cost-effective alternative to palladium-catalyzed processes for the coupling of aryl chlorides. nih.gov

In metal-catalyzed reactions, the key intermediates are organometallic complexes of the transition metal, such as the palladium(II) species formed after oxidative addition. The nature of the ligands coordinated to the metal center plays a critical role in the efficiency and scope of the catalytic cycle.

Mechanistic Aspects of Aromatic Halogenation

The introduction of the chlorine and iodine atoms onto the aromatic rings of the precursors is achieved through electrophilic aromatic substitution reactions.

Chlorination: The 3-chloro substituent on the benzoyl chloride precursor is introduced via electrophilic aromatic substitution on benzene (B151609) or a benzene derivative. The reaction of benzene with chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), generates a potent electrophile. masterorganicchemistry.comyoutube.comlibretexts.org The Lewis acid polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species that is attacked by the electron-rich benzene ring. masterorganicchemistry.comlibretexts.org This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent loss of a proton from the ring restores aromaticity and yields chlorobenzene. masterorganicchemistry.com To obtain the 3-chloro isomer of a substituted benzene, the directing effect of the initial substituent must be considered. For instance, if starting with benzoic acid, the carboxyl group is a meta-director, which would lead to the formation of 3-chlorobenzoic acid, a direct precursor to 3-chlorobenzoyl chloride.

Iodination: The iodination of the aniline (B41778) precursor to form 3-iodoaniline also proceeds through an electrophilic aromatic substitution mechanism. Iodine itself is a weak electrophile, so the reaction often requires an activating agent or specific conditions. commonorganicchemistry.com The amino group (-NH₂) of aniline is a strongly activating and ortho-, para-directing group. chemedx.orgwikipedia.org This means that direct iodination of aniline would predominantly yield ortho- and para-iodoaniline. To achieve the meta-substituted product, a common strategy involves the protection of the amino group, for example, by acetylation to form acetanilide. The acetamido group is still an ortho-, para-director, but its activating effect is attenuated. A more complex synthetic route involving diazotization of 3-amino-benzoic acid followed by a Sandmeyer-type reaction with potassium iodide is a plausible method for the regioselective synthesis of 3-iodoaniline.

The mechanism for the iodination of aniline involves the attack of the electron-rich aromatic ring on an electrophilic iodine species, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. chemedx.orgchemedx.org

Modern synthetic methodologies offer alternative routes to halogenation through transition metal-catalyzed C-H activation. These methods allow for the direct functionalization of C-H bonds, often with high regioselectivity controlled by a directing group. For instance, a palladium-catalyzed C-H iodination could potentially be directed to the meta-position of a substituted benzene ring by a suitably positioned directing group. While less common for the synthesis of a molecule like this compound compared to classical electrophilic substitution, C-H activation represents a more atom-economical and potentially more selective approach for the synthesis of functionalized aromatic compounds. acs.org For example, N-chloroamides have been used as directing synthons in cobalt-catalyzed C-H activation. rsc.org

Interactive Data Tables

Table 1: Reactants and Catalysts in the Synthesis of this compound

| Reaction Step | Reactant 1 | Reactant 2 | Catalyst/Reagent |

| Amide Formation | 3-chlorobenzoyl chloride | 3-iodoaniline | Pyridine or Triethylamine |

| Chlorination | Benzene/Benzoic Acid | Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) |

| Iodination (Classical) | Aniline (or derivative) | Iodine (I₂) | Activating Agent (e.g., Nitric Acid) |

| Metal-Catalyzed Amidation | 3-chlorobenzoyl chloride | 3-iodoaniline | Palladium or Nickel complex |

Influence of Substituents on Reaction Kinetics and Selectivity

The chloro and iodo substituents, along with the amide bridge, exert significant electronic and steric influences that affect the kinetics of amidation and the selectivity of further halogenation.

Influence on Amide Formation Kinetics:

The rate of the nucleophilic acyl substitution is dependent on the nucleophilicity of the amine and the electrophilicity of the acyl chloride.

Effect of the Iodo Group: The iodine atom on the 3-iodoaniline ring is an electron-withdrawing group (due to induction). This effect reduces the electron density on the nitrogen atom, making 3-iodoaniline a weaker nucleophile than aniline itself. This decreased nucleophilicity leads to a slower reaction rate compared to the synthesis of an unsubstituted benzanilide.

Effect of the Chloro Group: The chlorine atom on the 3-chlorobenzoyl chloride ring is also electron-withdrawing. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and more susceptible to nucleophilic attack. This increased electrophilicity leads to a faster reaction rate.

Influence on Halogenation Selectivity:

As discussed in the halogenation mechanism, the regioselectivity of any subsequent electrophilic aromatic substitution is a direct consequence of the directing effects of the existing substituents. The reactivity-selectivity principle states that less reactive reagents are more selective. youtube.commasterorganicchemistry.com For instance, bromination is typically more selective than chlorination, which can be less discriminate and yield mixtures of products. chemistrysteps.com

The stability of the intermediate carbocation (the sigma complex or Wheland intermediate) determines the preferred position of attack. The most stable intermediate will be the one where the positive charge is best delocalized.

Role As a Synthetic Intermediate and Scaffold Development

Precursor for Complex Organic Molecules

The strategic placement of reactive halogen atoms on the N-arylbenzamide framework of 3-chloro-N-(3-iodophenyl)benzamide makes it a valuable starting material for the synthesis of a variety of complex organic molecules, including important heterocyclic systems.

Synthesis of Heterocyclic Systems

While direct examples of the use of this compound in the synthesis of quinazolinones and phenanthridinones are not extensively documented in publicly available literature, the structural motifs present in the molecule are highly relevant to established synthetic routes for these heterocycles.

Quinazolinones: The general synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with a suitable acylating agent, followed by cyclization. For instance, the reaction of 2-aminobenzamide (B116534) with benzoyl chlorides can lead to the formation of quinazolinone derivatives. In a related context, N-arylbenzamides can be envisioned as precursors. For example, a transition-metal-free synthesis of quinazolin-4-ones has been developed through the reaction of ortho-fluorobenzamides with amides, followed by cyclization. While not a direct use of this compound, this illustrates the potential for N-arylbenzamide structures to be incorporated into quinazolinone frameworks.

Phenanthridinones: The synthesis of phenanthridinones frequently relies on intramolecular C-H arylation reactions. Palladium-catalyzed intramolecular C-H activation of N-aryl-2-halobenzamides is a common and effective method for constructing the phenanthridinone core. Although these methods typically utilize a halogen on the benzoyl portion of the molecule to direct the cyclization, the iodo-substituent on the N-phenyl ring of this compound presents an alternative handle for palladium-catalyzed cross-coupling reactions, which could be a key step in a pathway to phenanthridinone analogues.

Building Block for Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for generating molecular diversity. The constituent parts of this compound, namely 3-iodophenylamine and a 3-chlorobenzoyl derivative, can be valuable components in well-known MCRs.

The Ugi reaction , a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a cornerstone of MCR chemistry. wikipedia.orgnih.gov Similarly, the Passerini reaction is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide. wikipedia.orgchemistnotes.comorganic-chemistry.org The amine component (3-iodophenylamine) and the carboxylic acid component (3-chlorobenzoic acid) are ideal candidates for these reactions, allowing for the incorporation of the chloro- and iodo-substituted phenyl rings into complex, peptide-like scaffolds. The resulting products from such reactions would possess the key structural features of this compound embedded within a larger, more diverse molecular framework.

Scaffold for Structural Modification and Exploration

The presence of two distinct halogen atoms on the this compound scaffold provides orthogonal handles for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the N-arylbenzamide core.

Derivatization to Access Diverse N-Arylbenzamide Analogues

The carbon-iodine bond is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a prime site for derivatization.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orgwikipedia.org This reaction could be applied to this compound to introduce a wide array of alkyne-containing substituents at the 3-position of the N-phenyl ring. This would generate a library of N-arylbenzamide analogues with extended, rigid structures.

Heck Coupling: The Heck reaction enables the coupling of an alkene to an aryl halide. organic-chemistry.orgnih.gov By employing this reaction, various vinylic groups could be attached to the N-phenyl ring of this compound, leading to the synthesis of analogues with diverse electronic and steric properties.

These cross-coupling reactions provide a powerful platform for the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of a multitude of derivatives.

Applications in Medicinal Chemistry Scaffold Design

The N-arylbenzamide core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. nih.gov The ability to readily derivatize this compound makes it an attractive starting point for the design of new therapeutic agents. The chloro and iodo substituents can be strategically modified to explore structure-activity relationships (SAR) and optimize binding to a specific biological target. While specific biological activities are outside the scope of this article, the versatility of this scaffold for creating diverse analogues is a key aspect of its utility in medicinal chemistry research. nih.gov

Contribution to Chemical Diversity Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and accelerate drug discovery. mdpi.comnih.govfrontiersin.orgnih.govcam.ac.uk The orthogonal reactivity of the chloro and iodo substituents on this compound, combined with its potential for use in multicomponent reactions, makes it an excellent building block for the construction of chemical libraries with high skeletal and substituent diversity. By systematically varying the coupling partners in cross-coupling reactions or the components in multicomponent reactions, large and diverse libraries of N-arylbenzamide analogues can be generated, significantly expanding the accessible chemical space for biological screening.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-(3-iodophenyl)benzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 3-chlorobenzoyl chloride with 3-iodoaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key variables affecting yield include:

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity.

Table 1 : Yield optimization parameters.

| Variable | Optimal Condition | Yield Range |

|---|---|---|

| Base | Triethylamine | 70–85% |

| Solvent | Dichloromethane | 75–80% |

| Temperature | 25–40°C | 68–82% |

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

Methodological Answer:

- NMR :

- IR : Strong amide C=O stretch at ~1650 cm⁻¹; N–H bend at ~1550 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 402 (Cl/I isotopes produce characteristic fragmentation patterns).

Q. What are the common impurities in synthesized this compound, and how are they identified?

Methodological Answer: Impurities arise from:

- Incomplete substitution : Residual 3-iodoaniline (detected via TLC, Rf ~0.3 in 7:3 hexane/EtOAc).

- Oxidation byproducts : E.g., nitro derivatives (identified via IR peaks at ~1520 cm⁻¹ for NO₂ asymmetric stretch) .

- Hydrolysis products : Free carboxylic acid (monitored by ¹H NMR absence of NH signal).

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and steric properties of this compound in reactivity studies?

Methodological Answer: The iodine atom:

- Electronic effects : Strong electron-withdrawing nature reduces electron density at the para position, directing electrophilic substitution to meta positions.

- Steric effects : Bulkier than Cl/F, hindering nucleophilic attack on the benzamide ring (e.g., Suzuki coupling requires Pd catalysts with bulky ligands) .

Table 2 : Substituent effects on reactivity.

| Substituent | Reaction Rate (k, relative) | Preferred Site |

|---|---|---|

| Iodine | 0.5 | Meta |

| Chlorine | 1.0 | Para |

| Fluorine | 1.2 | Ortho |

Q. How can computational modeling (DFT, MD) predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases). The iodine atom forms halogen bonds with backbone carbonyls (binding energy: −8.2 kcal/mol) .

- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes in aqueous environments (RMSD < 2.0 Å over 100 ns indicates stable binding) .

Key parameters : - Partial charges (Mulliken population analysis).

- Solvent-accessible surface area (SASA) for hydrophobicity assessment.

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzamides?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .

- Structural analogs : Compare with 3-chloro-N-(3-bromophenyl)benzamide to isolate iodine’s role.

- Meta-analysis : Pool data from multiple studies (e.g., RevMan software) to calculate weighted effect sizes .

Q. How does crystallographic data inform the solid-state stability of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Packing motifs : N–H⋯O hydrogen bonds form chains (C(4) motif), enhancing thermal stability (decomposition >250°C) .

- Torsional angles : Dihedral angles between aromatic rings (~88.5°) minimize steric strain .

Table 3 : Crystallographic parameters.

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1202.1 ų |

| Z | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.